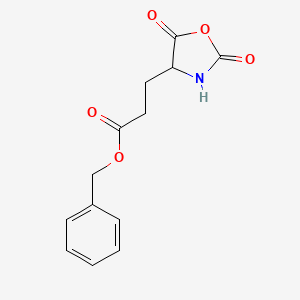
N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride
Descripción general
Descripción
N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a quaternary ammonium salt and is commonly referred to as C10H14ClNO2.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Photopolymerization Activities
N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride and its derivatives have been studied for their spectroscopic, photochemical, and photopolymerization properties. These studies revealed that halogen substitution induces more charge-transfer character than aliphatic alkyl groups. This is reflected in the photoreduction quantum yields and the formation of radical and radical anion species, impacting photopolymerization and photoinitiation rates (Allen et al., 1993).
Crystal Structure Analysis
Research on similar compounds, like acetyl-L-carnitine hydrochloride, provides insight into the structural aspects of these compounds. Crystal structure analysis helps in understanding the conformation and molecular arrangements, which are essential in predicting the behavior of these compounds in various applications (Weber et al., 1995).
Use as Dehydrating Agents in Synthesis
Compounds like N-[[(Chlorosulfinyl)oxyl]methylene]-N-methylmethanaminium chloride have been utilized as efficient dehydrating agents for in situ generation of ketenes from carboxylic acids. These ketenes are then used in cycloaddition reactions to synthesize various pyrimidinones, azetidinones, and pyridones, demonstrating the compound's utility in organic synthesis (Singh et al., 1991).
Synthesis of Carnitine Palmitoyltransferase I Inhibitor
A practical synthesis approach for related compounds, like 3-carboxy-(2R)-[[hydroxy[(tetradecyl)oxy]phosphinyl]oxy]-N,N,N-trimethyl-1-propanaminium hydroxide inner salt, highlights the significance of these compounds in the development of pharmaceuticals, such as inhibitors for carnitine palmitoyltransferase I (Prashad et al., 2002).
Propiedades
IUPAC Name |
(3-chlorophenyl)methyl-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-12-4-1-3-11(7-12)8-16-9-13(18)10-17-6-2-5-14(17)19;/h1,3-4,7,13,16,18H,2,5-6,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQIPNMSNXQREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(C[NH2+]CC2=CC(=CC=C2)Cl)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-hydroxy-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)

![1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B3075287.png)

![Methyl 4-[(piperidine-1-sulfonyl)methyl]benzoate](/img/structure/B3075322.png)


![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)

